molecular formula C24H24ClFN2O3 B283210 N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide

N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide

Cat. No. B283210
M. Wt: 442.9 g/mol
InChI Key: JHSVSSKMWLPGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide, also known as CF33, is a novel small molecule inhibitor that has been developed to target cancer cells. This compound has shown promising results in preclinical studies and is being investigated for its potential use in cancer therapy.

Mechanism of Action

N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide works by inhibiting the activity of a protein called STAT3, which is known to play a critical role in cancer cell survival and growth. By inhibiting STAT3, N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide can induce cancer cell death and prevent the growth of new cancer cells.
Biochemical and Physiological Effects:
N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has been found to have several biochemical and physiological effects on cancer cells. The compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby preventing the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide is its specificity for cancer cells. Unlike conventional chemotherapy drugs, N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide targets only cancer cells and does not affect normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, the limitations of N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide research. One of the potential applications of N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide is in combination therapy with other cancer drugs. N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. Additionally, further studies are needed to determine the safety and efficacy of N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide in humans. The development of new formulations and delivery methods for N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide may also enhance its therapeutic potential. Finally, the identification of biomarkers that can predict response to N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide treatment may help to personalize cancer therapy and improve patient outcomes.
Conclusion:
In conclusion, N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer therapy. The compound works by inhibiting the activity of STAT3, a protein that is critical for cancer cell survival and growth. N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has several advantages, including its specificity for cancer cells and its potential for combination therapy. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of several intermediates, which are then converted into the final product. The synthesis of N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide is complex and requires specialized knowledge and equipment.

Scientific Research Applications

N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has been extensively studied in preclinical models for its potential use in cancer therapy. The compound has shown to be effective in inhibiting the growth of cancer cells, both in vitro and in vivo. N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

properties

Molecular Formula

C24H24ClFN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

N-[4-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]phenyl]propanamide

InChI

InChI=1S/C24H24ClFN2O3/c1-3-24(29)28-18-10-8-17(9-11-18)27-14-16-7-12-22(23(13-16)30-2)31-15-19-20(25)5-4-6-21(19)26/h4-13,27H,3,14-15H2,1-2H3,(H,28,29)

InChI Key

JHSVSSKMWLPGJB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC

Origin of Product

United States

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